molecular formula C14H18BrNO4 B558699 Boc-3-bromo-D-phenylalanine CAS No. 261360-77-4

Boc-3-bromo-D-phenylalanine

Cat. No. B558699
CAS RN: 261360-77-4
M. Wt: 344.2 g/mol
InChI Key: FBUDYESOPLBQIR-LLVKDONJSA-N
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Description

Boc-3-bromo-D-phenylalanine is a biochemical used in proteomics research . It has a molecular formula of C14H18BrNO4 and a molecular weight of 344.2 .


Synthesis Analysis

The synthesis of Boc-3-bromo-D-phenylalanine involves the use of guanidine hydrochloride and di-tert-butyl dicarbonate in ethanol at 35-40°C . The reaction mixture is stirred until a clear solution is obtained .


Molecular Structure Analysis

The IUPAC name for Boc-3-bromo-D-phenylalanine is ethyl ®-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate . The InChI code is 1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 .


Physical And Chemical Properties Analysis

Boc-3-bromo-D-phenylalanine has a molecular weight of 344.2 .

Scientific Research Applications

Pharmaceutical Intermediate

Boc-3-bromo-D-phenylalanine is used as a pharmaceutical intermediate. This application involves the compound being a precursor or a chemical ingredient that is incorporated into final pharmaceutical products during the synthesis process .

Proteomics Research

This compound is utilized in proteomics research, which is the large-scale study of proteins, particularly their structures and functions. It may be used in the synthesis of peptides or in the modification of proteins for study .

Synthetic Chemistry

In synthetic chemistry, Boc-3-bromo-D-phenylalanine can be used to introduce bromine into peptides. Bromination is a key step in various synthetic pathways, especially when creating compounds with specific desired properties .

Biochemical Studies

As a biochemical, it can be used for various biochemical studies including enzyme-substrate interactions, protein folding, and signaling pathways. Its unique structure allows for specific interactions within biological systems .

Medicinal Chemistry

In medicinal chemistry, it may be used to design and synthesize new drug candidates. The bromine atom could be crucial for the biological activity of new compounds .

Safety and Hazards

When handling Boc-3-bromo-D-phenylalanine, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUDYESOPLBQIR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426509
Record name Boc-3-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-bromo-D-phenylalanine

CAS RN

261360-77-4
Record name 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261360-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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